molecular formula C12H10N4 B13924926 1-Phenyl-2,2'-bi-1H-imidazole CAS No. 935547-74-3

1-Phenyl-2,2'-bi-1H-imidazole

Cat. No.: B13924926
CAS No.: 935547-74-3
M. Wt: 210.23 g/mol
InChI Key: PKCDGHJFFNVCFI-UHFFFAOYSA-N
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Description

1-Phenyl-2,2’-bi-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,2’-bi-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 1-Phenyl-2,2’-bi-1H-imidazole often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and catalytic processes that ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2,2’-bi-1H-imidazole is unique due to its bi-imidazole structure, which imparts distinct chemical and biological properties. This structure allows for more versatile interactions with molecular targets and enhances its stability and reactivity compared to other imidazole derivatives .

Properties

CAS No.

935547-74-3

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1-phenylimidazole

InChI

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14)

InChI Key

PKCDGHJFFNVCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3

Origin of Product

United States

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